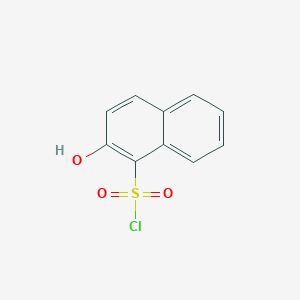
2-Hydroxynaphthalene-1-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxynaphthalene-1-sulfonylchloride is an organic compound derived from naphthalene. It is characterized by the presence of a hydroxyl group at the second position and a sulfonyl chloride group at the first position of the naphthalene ring. This compound is widely used in organic synthesis due to its reactivity and ability to introduce sulfonyl groups into other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxynaphthalene-1-sulfonylchloride can be synthesized through the sulfonation of 2-hydroxynaphthalene followed by chlorination. The process typically involves the following steps:
Sulfonation: 2-Hydroxynaphthalene is treated with sulfuric acid to introduce the sulfonic acid group at the first position.
Chlorination: The resulting 2-hydroxynaphthalene-1-sulfonic acid is then reacted with thionyl chloride or phosphorus pentachloride to replace the hydroxyl group with a chlorine atom, forming this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxynaphthalene-1-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form 2-hydroxynaphthalene-1-sulfonic acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Amines: React with this compound to form sulfonamides under mild conditions.
Alcohols: React to form sulfonates, often requiring a base to neutralize the hydrochloric acid byproduct.
Thiols: Form sulfonothioates, typically under basic conditions.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Applications De Recherche Scientifique
2-Hydroxynaphthalene-1-sulfonylchloride is used in various scientific research applications:
Chemistry: As a reagent for introducing sulfonyl groups into organic molecules, facilitating the synthesis of sulfonamides, sulfonates, and other derivatives.
Biology: Used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Employed in the synthesis of pharmaceutical compounds, particularly sulfonamide-based drugs with antibacterial properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-hydroxynaphthalene-1-sulfonylchloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxynaphthalene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
1-Hydroxynaphthalene-2-sulfonylchloride: Isomer with the hydroxyl and sulfonyl chloride groups at different positions.
2-Naphthol: Lacks the sulfonyl chloride group, making it less reactive in certain types of reactions.
Uniqueness
2-Hydroxynaphthalene-1-sulfonylchloride is unique due to its dual functional groups, which provide a combination of reactivity and versatility in organic synthesis. The presence of both a hydroxyl group and a sulfonyl chloride group allows for a wide range of chemical transformations, making it a valuable reagent in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H7ClO3S |
|---|---|
Poids moléculaire |
242.68 g/mol |
Nom IUPAC |
2-hydroxynaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C10H7ClO3S/c11-15(13,14)10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H |
Clé InChI |
GBZYXVOKWMCNSK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


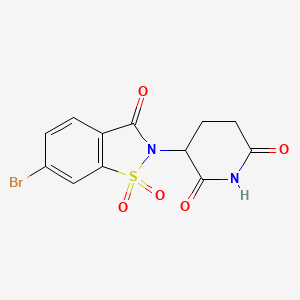
![6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride](/img/structure/B13468522.png)
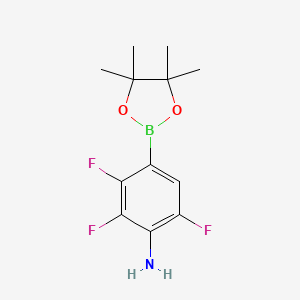
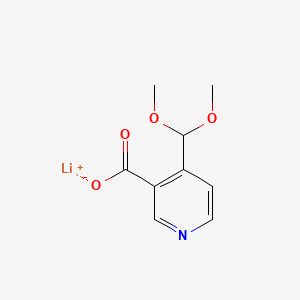
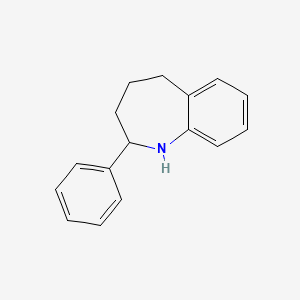
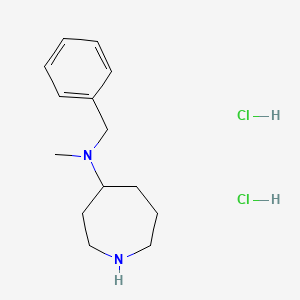
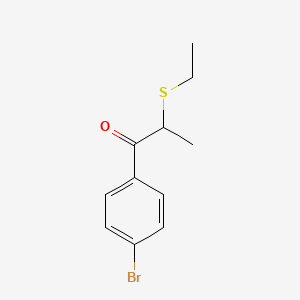
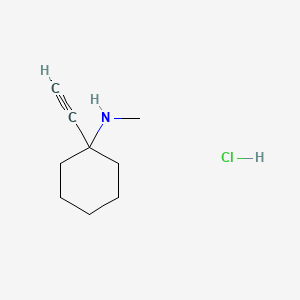
![methyl({[1-(propan-2-yl)-1H-imidazol-2-yl]methyl})amine dihydrochloride](/img/structure/B13468570.png)
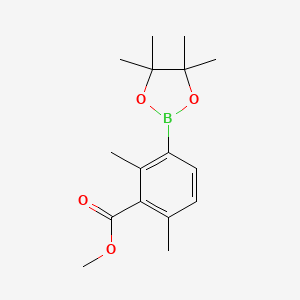
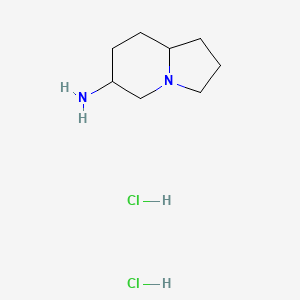
![methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13468593.png)
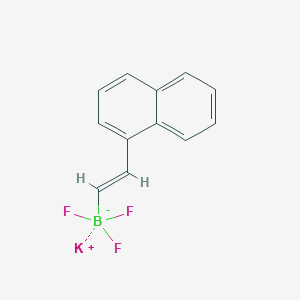
![4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13468617.png)
